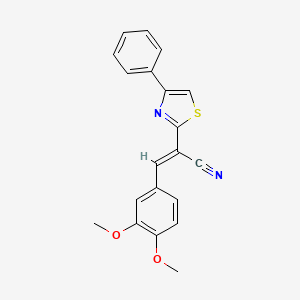

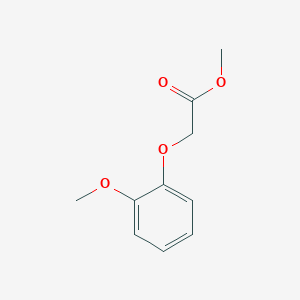

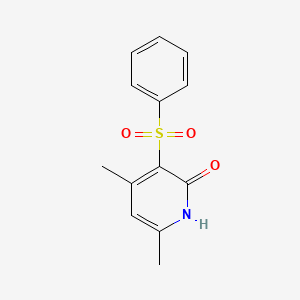

![molecular formula C22H25N3O4S2 B2361627 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone CAS No. 886933-69-3](/img/structure/B2361627.png)

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a chemical compound with potential biological activities . It is related to a series of compounds synthesized for their potential as atypical antipsychotic agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, NMR, MS spectral data and X-ray diffraction . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been recognized for their potent antibacterial properties. The combination of thiazole and sulfonamide groups can lead to the development of hybrid antimicrobials . These compounds can exhibit significant activity against both Gram-negative and Gram-positive bacteria, which is crucial in the fight against antibiotic-resistant strains. The compound could be synthesized with variations to enhance its antibacterial efficacy.

Antitumor and Cytotoxic Activity

Thiazoles also play a role in antitumor and cytotoxic drugs. Certain thiazole derivatives have shown effectiveness against human tumor cell lines . The ethylsulfonyl phenyl group in the compound could potentially be modified to target specific cancer cells, offering a pathway for the development of new anticancer therapies.

Neuroprotective Agents

Thiazoles have been associated with neuroprotective effects. They are found in compounds that aid in the normal functioning of the nervous system and the synthesis of neurotransmitters . This compound could be explored for its potential use in treating neurodegenerative diseases or protecting neuronal health.

Anti-inflammatory Agents

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases . By tweaking the molecular structure, it’s possible to enhance the compound’s anti-inflammatory activity, making it a valuable addition to the field of anti-inflammatory drugs.

Antiviral Agents

Thiazole compounds have been identified with anti-HIV activity and other antiviral properties . The compound could be investigated for its potential use as an antiviral agent, especially in the context of emerging viral infections and the ongoing need for new antiviral drugs.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of thiazole, which is known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Based on the known activities of thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, including its potential as an atypical antipsychotic agent . Additionally, further studies could be conducted to optimize the synthesis process and to explore other potential applications of the compound.

properties

IUPAC Name |

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-3-29-16-9-10-18-19(15-16)30-22(23-18)25-13-11-24(12-14-25)21(26)17-7-5-6-8-20(17)31(27,28)4-2/h5-10,15H,3-4,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZWMQRZUXRQHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

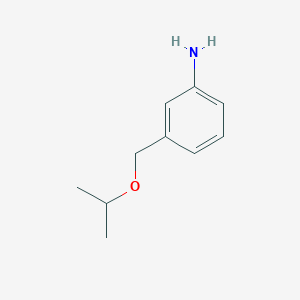

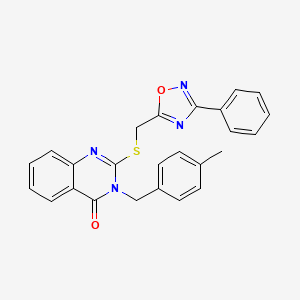

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

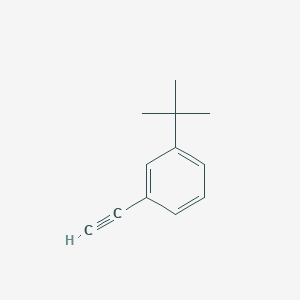

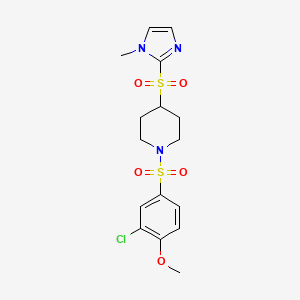

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)

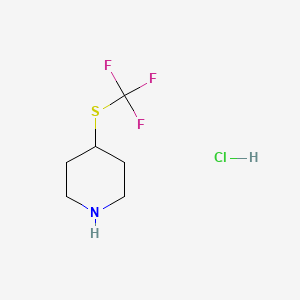

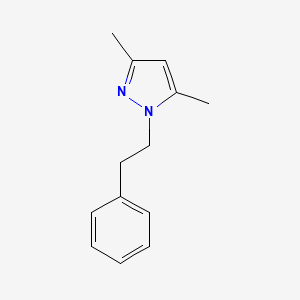

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)